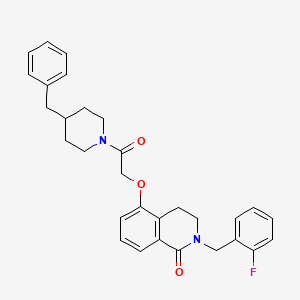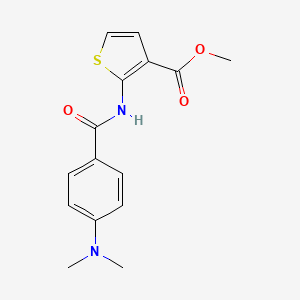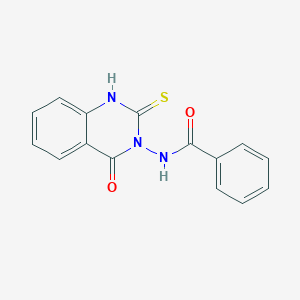
1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains an azetidine ring, which is a four-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The azetidin-2-one ring, which is part of the compound, has been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring and an azetidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The azetidine ring, on the other hand, is less strained than the three-membered aziridine system .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by various factors. For instance, the inherent rigidity of spirocyclic compounds, which this compound is a part of, can decrease the conformational entropy penalty during an interaction between a potential bioactive spiro compound and its putative molecular target .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by its molecular structure. For instance, the non-planarity of the pyrrolidine ring can increase the three-dimensional (3D) coverage of the molecule .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Discovery
The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its saturated nature and the presence of nitrogen allow for a high degree of stereochemical complexity and three-dimensional structure, which is crucial in drug design . The compound’s unique structure could be utilized to create novel drugs with specific target selectivity, potentially leading to treatments for diseases that currently lack effective medication.
Biochemistry: Enzyme Inhibition
In biochemistry, the pyrrolidine-2,5-dione scaffold has been shown to inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes and diseases . This compound could be used to study enzyme inhibition mechanisms or developed into a therapeutic agent for conditions such as glaucoma or edema where carbonic anhydrase activity plays a role.
Pharmacology: Therapeutic Agent Development
The structural features of this compound, particularly the cyclohexylsulfonyl group, may interact with biological targets in a unique way, leading to potential applications in the development of new therapeutic agents . Its ability to bind with enantioselective proteins could be explored to create drugs with fewer side effects and improved efficacy.
Organic Synthesis: Building Blocks
This compound could serve as a versatile building block in organic synthesis. Its reactive sites, such as the azetidine and pyrrolidine rings, offer multiple points for further functionalization, making it a valuable starting material for synthesizing a wide range of complex organic molecules .
Chemical Engineering: Process Optimization
In chemical engineering, this compound’s stability and reactivity profile could be studied to optimize chemical processes. Understanding its behavior under different conditions can lead to more efficient production methods for pharmaceuticals or other chemicals that feature similar structural motifs .
Materials Science: Functional Materials Development
The compound’s robust structure could be incorporated into the development of new materials, particularly in the field of functional polymers or coatings. Its potential for forming stable bonds and its resistance to degradation might be advantageous in creating materials with specific desired properties .
Mécanisme D'action
Orientations Futures
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles. This could be achieved by exploring the pharmacophore space due to sp3-hybridization and by considering the contribution of the pyrrolidine ring to the stereochemistry of the molecule .
Propriétés
IUPAC Name |
1-(1-cyclohexylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c16-12-6-7-13(17)15(12)10-8-14(9-10)20(18,19)11-4-2-1-3-5-11/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOZNUVZIDJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

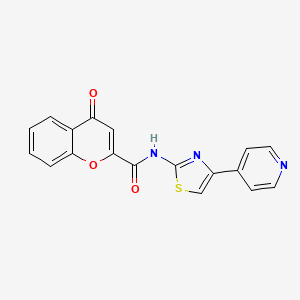
![2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2979779.png)
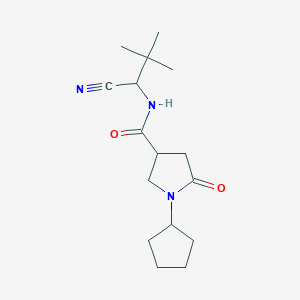
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2979782.png)

![ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate](/img/structure/B2979785.png)
![N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide](/img/structure/B2979788.png)
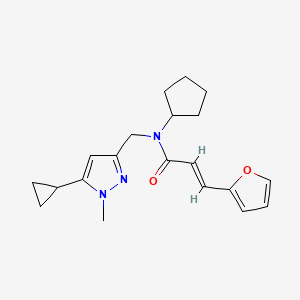
![N~5~-(4-chlorophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979790.png)
![3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2979791.png)
